2',4'-Dimethoxy-3-methylbutyrophenone

Description

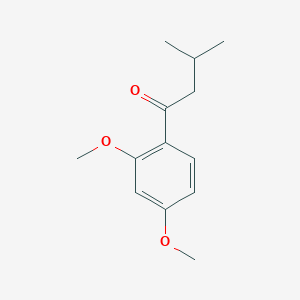

This compound likely belongs to the class of aryl ketones with methoxy and alkyl substituents on the aromatic ring. Its core structure consists of a butyrophenone backbone (a four-carbon chain with a ketone group) attached to a benzene ring substituted with methoxy (-OCH₃) groups at the 2' and 4' positions and a methyl group at the 3' position. Such compounds are typically synthesized via Friedel-Crafts acylation or alkylation reactions, as seen in analogous methoxy-substituted acetophenones .

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(2)7-12(14)11-6-5-10(15-3)8-13(11)16-4/h5-6,8-9H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQGVYZYHMFKNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2',4'-Dimethoxy-3-methylbutyrophenone typically involves the following steps:

Starting Materials: The synthesis begins with the use of 3-methylbenzene as the starting material.

Methylation: The benzene ring undergoes methylation to introduce the methoxy groups at the 2' and 4' positions.

Oxidation: The methyl group on the benzene ring is then oxidized to form the butyrophenone structure.

Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2',4'-Dimethoxy-3-methylbutyrophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

Reduction Products: Alcohols and other reduced forms of the compound.

Substitution Products: Derivatives with different functional groups on the phenyl ring.

Scientific Research Applications

2',4'-Dimethoxy-3-methylbutyrophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.

Medicine: It has potential therapeutic applications, including its use as an anti-inflammatory agent and in the development of new drugs.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2',4'-Dimethoxy-3-methylbutyrophenone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The evidence highlights several structurally related compounds, primarily hydroxy- and methoxy-substituted acetophenones and butyrophenones. Key comparisons include:

Physical and Chemical Properties

- Boiling/Melting Points: Methoxy-substituted compounds generally exhibit higher melting points than hydroxylated analogs due to reduced hydrogen bonding. For example, 4-methoxy-4'-ethoxydiphenyl melts at 152°C , whereas hydroxyacetophenones in lack reported melting points but are described as crystalline solids .

- Lipophilicity : Methoxy groups increase lipophilicity compared to hydroxyl groups, enhancing membrane permeability. This is critical for bioactive compounds (e.g., natural products from Artemisia or Senecio species) .

- Stability : Methoxy groups resist oxidation better than hydroxyl groups, as seen in the stability of 4-methoxy-4'-ethoxydiphenyl under nitration conditions .

Research Findings and Limitations

- Gaps in Data: Direct data on this compound are absent in the provided evidence. Comparisons rely on extrapolation from structurally related compounds.

- Key Insight : The position and number of methoxy groups significantly alter physicochemical properties. For instance, 2',3'-dimethoxy substitution () introduces steric hindrance, whereas 2',4'-dimethoxy substitution may optimize electronic effects for target binding .

Biological Activity

2',4'-Dimethoxy-3-methylbutyrophenone is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the class of phenones, characterized by a phenolic structure with two methoxy groups and a methyl substituent. Its chemical formula is C12H16O3, and it has a molecular weight of 208.25 g/mol. The compound's structure allows for various chemical reactions, including oxidation and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.

- Antioxidant Activity : Its phenolic structure allows it to scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Cytotoxicity

The compound has been evaluated for its cytotoxic effects on cultured mammalian cells. Using assays such as the MTT assay, researchers have determined its potential to induce cell death in cancer cell lines while sparing normal cells. Table 1 summarizes the cytotoxicity data:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 20 | Inhibition of mitochondrial respiration |

Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of this compound, it was found to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This effect was mediated through the suppression of NF-κB signaling pathways.

Case Studies

- Study on Antimicrobial Activity : A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, indicating strong antimicrobial potential.

- Cytotoxicity Assessment : In another investigation published in Cancer Letters, the compound was tested on various cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.